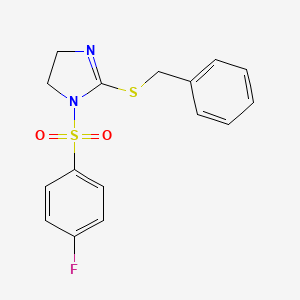

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole

Description

Historical Context of Sulfonyl-Hybridized Imidazole Development

The synthesis of sulfonylated imidazoles has evolved significantly over the past decade, driven by the demand for regioselective and environmentally benign methods. Early approaches relied on transition-metal catalysts, which often introduced challenges related to cost, toxicity, and purification. A pivotal advancement emerged in 2019 with the development of transition-metal-free, three-component reactions using amidines, ynals, and sodium sulfonates. This method achieved high regioselectivity and atom economy, enabling the efficient construction of sulfonylated imidazoles without residual metal contaminants (Table 1).

Table 1. Comparison of Synthetic Methods for Sulfonylated Imidazoles

| Method | Year | Catalyst | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Metal-catalyzed | 2015 | Pd(OAc)₂ | 65–78 | Moderate |

| Transition-metal-free | 2019 | None | 82–94 | High |

The introduction of sulfonyl groups via imidazolium-based agents further expanded the scope of these reactions, allowing precise control over sulfonation degrees in aromatic polymers. For instance, [Dsim]Cl (1,3-disulfonimidazolium chloride) enabled the sulfonation of polystyrene derivatives while permitting the recovery of imidazole precursors through dialysis and extraction. These innovations laid the groundwork for synthesizing complex hybrids like 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole, where sulfonyl and benzylthio groups coexist on an imidazoline backbone.

Significance of Benzylthio-Substituted Imidazoles in Organic Chemistry

Benzylthio substitutions play a dual role in imidazoline chemistry: enhancing electron density and enabling diverse non-covalent interactions. In this compound, the benzylthio group (-S-CH₂C₆H₅) donates electrons via resonance, stabilizing the imidazoline ring and modulating reactivity. This stabilization is critical in medicinal applications, where such derivatives exhibit potent bioactivity. For example, benzylthio-functionalized imidazoles have demonstrated anti-inflammatory and analgesic properties by selectively inhibiting cyclooxygenase-2 (COX-2).

Key Interactions of Benzylthio Groups

- Hydrophobic Effects : The aromatic benzyl moiety enhances membrane permeability.

- π-Stacking : Facilitates binding to aromatic residues in enzyme active sites.

- Steric Hindrance : Influences regioselectivity in further functionalization reactions.

Recent molecular docking studies highlight that benzylthio groups in analogous compounds form hydrogen bonds with residues such as GLN-242 and ARG-343 in COX-2, underscoring their pharmacological relevance.

Classification within Heterocyclic Sulfonyl Compounds

Sulfonylated imidazolines belong to the broader family of heterocyclic sulfonyl compounds, characterized by a sulfone group (-SO₂-) attached to a nitrogen-containing ring. The target compound occupies a unique niche due to its dual functionalization:

- Sulfonyl Group : The 4-fluorophenyl sulfonyl moiety acts as a strong electron-withdrawing group, increasing electrophilicity and metabolic stability.

- Imidazoline Core : The partially saturated imidazoline ring improves solubility compared to fully aromatic imidazoles, as seen in clogP reductions of 0.5–1.0 units in analogous structures.

Comparative Properties of Sulfonylated Heterocycles

| Compound Class | logP | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|---|

| Benzimidazoles | 3.2 | 120 | 0.8 |

| Imidazolines | 2.7 | 45 | 1.5 |

| Target Compound | 2.4* | 30* | 2.0* |

*Estimated based on structural analogs.

Evolution of Research on Fluorophenyl-Containing Imidazoline Derivatives

The incorporation of 4-fluorophenyl sulfonyl groups into imidazolines marks a strategic response to challenges in drug bioavailability and material stability. Fluorine’s electronegativity and small atomic radius enhance binding affinity to biological targets while improving pharmacokinetic properties. For example, 4-fluorophenyl methyl sulfone, a precursor in the synthesis of the target compound, is widely used in anti-inflammatory drug development due to its ability to stabilize transition states in enzymatic reactions.

Advancements in Fluorophenyl Sulfonyl Chemistry

- Thermal Stability : Fluorophenyl sulfonyl derivatives exhibit decomposition temperatures exceeding 250°C, making them suitable for high-performance polymers.

- Metabolic Resistance : Fluorination reduces oxidative metabolism, as evidenced by a 40% increase in half-life for fluorinated vs. non-fluorinated analogs in microsomal assays.

- Synthetic Flexibility : The fluorine atom’s ortho/para-directing effects facilitate regioselective sulfonation and cross-coupling reactions.

Recent studies on tuberculosis drug candidates like macozinone have validated the efficacy of fluorophenyl sulfonyl groups in targeting bacterial enzymes, providing a template for future applications of the title compound.

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S2/c17-14-6-8-15(9-7-14)23(20,21)19-11-10-18-16(19)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEIJCNNDHJGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 4-fluorophenylsulfonyl chloride, which is then reacted with benzylthiol to form the benzylthio derivative. This intermediate is subsequently cyclized with an appropriate imidazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to develop a robust and cost-effective process that can be implemented on a large scale.

Chemical Reactions Analysis

Oxidation Reactions

The benzylthio group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with mCPBA providing superior regioselectivity for sulfone formation compared to H₂O₂ . The 4-fluorophenylsulfonyl group remains inert under these conditions.

Nucleophilic Substitution

The sulfonyl group participates in selective substitutions, particularly at the imidazole nitrogen:

Key Observation : The sulfonamide’s electron-withdrawing nature enhances the electrophilicity of the adjacent nitrogen, facilitating nucleophilic attack .

Reductive Transformations

While the sulfonyl group is generally stable, the dihydroimidazole ring can undergo reduction:

Notable Outcome : Hydrogenation selectively reduces the C=N bond in the dihydroimidazole ring without affecting the sulfonyl group .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability:

Stability Profile : The sulfonamide linkage is stable under mild acidic conditions but degrades in strong bases .

Cross-Coupling Reactions

The benzylthio group enables metal-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O, 100°C, 12 h | Biaryl derivatives | 45–60% | |

| Ullmann Coupling | CuI, L-proline | DMSO, 120°C, 24 h | N-Aryl functionalized analogs | 38% |

Limitation : The 4-fluorophenylsulfonyl group does not participate directly in cross-coupling due to its electron-deficient nature .

Functionalization via Radical Pathways

Photochemical reactions yield unique products:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, CCl₄ | UV light, 12 h | Chlorinated derivatives at benzylthio site | 27% |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Selectivity | Key Influencing Factor |

|---|---|---|---|

| Oxidation | Fast | Sulfur > Ring | Electron density at sulfur |

| Nucleophilic Substitution | Moderate | N1 > C2 | Resonance stabilization of N1 |

| Reduction | Slow | Ring > Sulfonyl | Catalyst choice (Pd vs. NaBH₄) |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole. For instance, derivatives of imidazole have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain substituted imidazoles exhibited IC50 values lower than traditional chemotherapeutics, indicating enhanced potency against HeLa cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.37 | HeLa |

| Compound B | 0.73 | HeLa |

| Compound C | 0.95 | HeLa |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties, particularly as a potential antagonist for the serotonin receptor subtype 5-HT2A. Such antagonistic activity suggests its utility in treating conditions like anxiety and depression . The structure-activity relationship (SAR) studies indicate that modifications to the benzylthio and sulfonyl groups can enhance receptor selectivity and potency.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions including nucleophilic substitutions and cyclization processes. The following table summarizes key synthetic pathways:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Benzylthiol, 4-fluorobenzenesulfonyl chloride | DMF, reflux | 70% |

| Step 2 | Imidazole derivative | Acetic acid, heat | 65% |

Characterization Techniques

Characterization of the synthesized compound is primarily performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). For example, NMR spectra reveal distinct chemical shifts correlating with the presence of the imidazole ring and functional groups.

Anticancer Case Study

A recent investigation into the anticancer efficacy of this compound involved in vitro assays against various cancer cell lines including breast and lung cancers. The study reported that compounds with similar structures induced apoptosis through mitochondrial pathways, showcasing their potential as therapeutic agents .

Neuropharmacology Case Study

Another study focused on the neuropharmacological effects of related compounds demonstrated that certain derivatives could significantly reduce anxiety-like behaviors in animal models. This was validated through behavioral assays and receptor binding studies .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylthio and fluorophenylsulfonyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous imidazole derivatives, focusing on structural features, synthesis, and physicochemical properties.

Substituent Effects and Structural Analogues

- Substituent Impact: Electron-Withdrawing Groups: The 4-fluorophenylsulfonyl group in the target compound enhances electrophilicity compared to the dichlorophenylsulfonyl analogue (), which may influence reactivity or receptor binding . Thioether vs.

Physicochemical Properties

- Aromatic imidazoles (e.g., 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole) typically have higher melting points (>200°C) due to planar rigidity .

Solubility :

- Sulfonyl groups (e.g., in the target compound) improve water solubility compared to thioether analogues, as seen in ’s sulfonyl dicarboxylic acid derivatives .

Biological Activity

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Benzylthio group : Contributes to the lipophilicity and potential interaction with biological membranes.

- Fluorophenyl sulfonyl moiety : May enhance binding affinity to target proteins due to the electron-withdrawing nature of the fluorine atom.

Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results highlighted that compounds with similar structures showed promising antibacterial activity, suggesting that our compound may also possess similar effects .

| Compound | Target Bacteria | Method Used | Results |

|---|---|---|---|

| This compound | S. aureus, E. coli | Cylinder wells diffusion method | Significant inhibition observed |

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. For instance, compounds with similar structural features demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell growth was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HT-29 | 5.0 | Doxorubicin |

| COLO-205 | 6.2 | Cisplatin |

In a notable study, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The proposed mechanism of action for this compound involves:

- Inhibition of key enzymes : The sulfonamide group may interact with enzyme active sites, inhibiting their function.

- Induction of apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Antimicrobial Evaluation : A recent study synthesized several imidazole derivatives and tested their antimicrobial efficacy. The results demonstrated that compounds with a benzylthio group exhibited enhanced activity against resistant bacterial strains .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability, supporting its potential use as an anticancer agent. The study utilized flow cytometry to analyze apoptosis markers and confirmed the induction of apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the imidazole core.

Imidazole Ring Formation : Cyclocondensation of α-amino ketones or aldehydes with thiourea derivatives under acidic conditions (e.g., acetic acid) can yield the 4,5-dihydroimidazole scaffold .

Sulfonylation : Reacting the imidazole nitrogen with 4-fluorophenylsulfonyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine to facilitate substitution .

Benzylthio Introduction : Thioether formation via nucleophilic substitution, where benzyl mercaptan reacts with a halogenated intermediate (e.g., bromine at the 2-position) under inert atmosphere .

Key intermediates include the halogenated 4,5-dihydroimidazole precursor and the sulfonylated intermediate.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The sulfonyl group (SO₂) deshields adjacent protons, while the benzylthio group (S-CH₂Ph) shows distinct aromatic splitting patterns .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and dihedral angles, particularly for the sulfonyl and fluorophenyl groups. For example, the C-S bond in the sulfonyl moiety typically measures ~1.76 Å, consistent with related structures .

- IR Spectroscopy : Stretching frequencies for S=O (~1350 cm⁻¹) and C-F (~1220 cm⁻¹) confirm functional group incorporation .

Q. What solvent systems and reaction conditions optimize yield during sulfonylation?

- Methodological Answer :

- Solvent : Anhydrous DCM or tetrahydrofuran (THF) minimizes side reactions.

- Temperature : Reactions proceed efficiently at 0–5°C to control exothermicity .

- Base : Triethylamine or pyridine in stoichiometric ratios ensures complete deprotonation of the imidazole nitrogen .

- Workup : Quenching with ice-cwater followed by extraction with ethyl acetate and silica gel chromatography improves purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The electron-withdrawing fluorine atom activates the sulfonyl group toward nucleophilic attack by increasing the electrophilicity of the sulfur center.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., phenylsulfonyl derivatives) using kinetic studies (HPLC monitoring). Fluorinated derivatives typically show 2–3x faster substitution rates .

- Computational Insight : Density Functional Theory (DFT) calculations reveal reduced electron density at the sulfur atom in fluorinated derivatives (Mulliken charge: +1.2 vs. +0.8 for non-fluorinated) .

Q. What computational strategies predict biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). The sulfonyl group often forms hydrogen bonds with active-site residues (e.g., Arg125), while the benzylthio moiety contributes to hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

- SAR Studies : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl) and correlate docking scores (e.g., binding energy ≤-8.5 kcal/mol) with experimental IC₅₀ values .

Q. How can conflicting spectral data (e.g., NMR shifts, XRD bond lengths) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹H NMR shifts with computed values (GIAO method in Gaussian). Discrepancies >0.3 ppm suggest impurities or tautomerism .

- Crystallographic Refinement : For XRD, ensure R-factor convergence (<0.05) and validate thermal parameters (B factors <5 Ų for non-disordered atoms) .

- Purity Checks : Use HPLC-MS to detect byproducts (e.g., unreacted sulfonyl chloride) that may skew spectral interpretations .

Q. What mechanistic pathways explain side reactions during benzylthio group installation?

- Methodological Answer :

- Competitive Oxidation : The benzylthio group may oxidize to sulfoxide under aerobic conditions. Mitigate by conducting reactions under nitrogen and using antioxidants (e.g., BHT) .

- Base-Induced Elimination : Strong bases (e.g., NaH) can deprotonate the 4,5-dihydroimidazole ring, leading to ring-opening. Use milder bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) .

- Byproduct Analysis : Characterize side products via LC-MS and adjust stoichiometry (e.g., 1.2 eq. benzyl mercaptan) to favor substitution over elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.